

# Minaxolone: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Minaxolone |           |
| Cat. No.:            | B1217367   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Minaxolone** (CCI-12923) is a synthetic, water-soluble, neuroactive steroid developed as an intravenous general anesthetic. It acts as a potent positive allosteric modulator of the GABA-A receptor and, to a lesser extent, the glycine receptor. Despite demonstrating rapid induction and recovery with minimal cardiovascular depression in early clinical trials, its development was halted due to toxicological concerns, specifically potential carcinogenicity and effects on liver function observed in long-term rodent studies. This document provides a comprehensive technical overview of **Minaxolone**'s chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and the toxicological findings that led to its withdrawal from clinical development.

# **Chemical Structure and Properties**

**Minaxolone** is a pregnane steroid derivative characterized by an  $11\alpha$ -dimethylamino group, a  $2\beta$ -ethoxy group, and a  $3\alpha$ -hydroxy group on the steroid nucleus. These substitutions confer water solubility, a key advantage over earlier neuroactive steroid anesthetics.

# **Chemical Identity**



| Identifier        | Value                                                                                                                                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-[(1S,2S,4S,5S,7S,10S,11S,14S,15S,17R)-17-<br>(dimethylamino)-4-ethoxy-5-hydroxy-2,15-<br>dimethyltetracyclo[8.7.0.0²,7.0¹¹,¹⁵]heptadecan-<br>14-yl]ethan-1-one |
| Other Names       | 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, CCI-12923                                                                                            |
| CAS Number        | 62571-87-3[1]                                                                                                                                                    |
| Molecular Formula | C <sub>25</sub> H <sub>43</sub> NO <sub>3</sub> [1][2][3]                                                                                                        |
| SMILES            | CCO[C@H]1C[C@]2(INVALID-LINK<br>C)C)N(C)C">C@@HC[C@@H]1O)C[1]                                                                                                    |
| InChlKey          | NCGLTZSBTFVVAW-KNXRZYMVSA-N[1]                                                                                                                                   |

# **Physicochemical Properties**

Quantitative experimental data on the physicochemical properties of **Minaxolone** are limited in the public domain. The available information is summarized below.



| Property      | Value                                | Source                                                        |
|---------------|--------------------------------------|---------------------------------------------------------------|
| Molar Mass    | 405.62 g/mol                         | [1][2]                                                        |
| Appearance    | White powder (as citrate salt)       | Assumed from formulation descriptions                         |
| Solubility    | Water-soluble[4]                     | Formulated as a citrate salt for improved aqueous solubility. |
| Melting Point | Data not available                   | -                                                             |
| Boiling Point | 502.3 ± 50.0 °C (Predicted)          | -                                                             |
| рКа           | 14.47 ± 0.70 (Predicted)             | -                                                             |
| LogP (XLogP3) | 4.2 (Predicted)                      | [2]                                                           |
| Shelf Life    | 1095 days (for a commercial product) | [5]                                                           |

# Pharmacology: Mechanism of Action

**Minaxolone** exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of inhibitory neurotransmitter receptors in the central nervous system.

#### **GABA-A Receptor Modulation**

The principal mechanism of action for **Minaxolone** is the potentiation of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[1] Like other neuroactive steroids, it binds to a unique site on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. This binding enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in response to GABA. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to generalized CNS depression.

### **Glycine Receptor Modulation**

**Minaxolone** also acts as a positive allosteric modulator of strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the brainstem and spinal cord.[1]



However, its potency at the glycine receptor is significantly lower than at the GABA-A receptor. The potentiation of glycine-mediated currents contributes to the overall anesthetic and muscle relaxant properties of the compound.

# **Quantitative Pharmacodynamics**

The following table summarizes the in vitro potency and efficacy of **Minaxolone** at human recombinant GABA-A and glycine receptors.

| Receptor Target           | Parameter             | Value   |
|---------------------------|-----------------------|---------|
| GABA-A (α1β2γ2L)          | EC₅₀ for potentiation | 1.3 μΜ  |
| Maximal Enhancement       | 780-950% of control   |         |
| Glycine (α <sub>1</sub> ) | EC₅₀ for potentiation | 13.1 μΜ |
| Maximal Enhancement       | 1197% of control      |         |

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of **Minaxolone** at inhibitory neurotransmitter receptors.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **Minaxolone** are not readily available. The following sections provide an overview based on cited literature.

#### **Synthesis of Minaxolone**

A complete, published synthesis protocol for **Minaxolone** is not available. However, related literature suggests a likely synthetic route starting from a suitable pregnane steroid precursor. A key step involves the introduction of the  $11\alpha$ -dimethylamino group. One publication describes the synthesis of a related precursor,  $11\alpha$ -amino- $2\beta$ -ethoxy- $3\alpha$ -hydroxy- $5\alpha$ -pregnan-20-one, which could then be methylated to yield the final compound.



A hypothetical final step in the synthesis is outlined below:



Click to download full resolution via product page

Caption: A plausible final step in the synthetic workflow for **Minaxolone**.

## In Vitro Pharmacology Protocol (Electrophysiology)

The modulatory effects of **Minaxolone** on GABA-A and glycine receptors were quantified using a two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing recombinant human receptors.



- Receptor Expression: Oocytes are injected with cRNA encoding the desired receptor subunits (e.g., α<sub>1</sub>, β<sub>2</sub>, y<sub>2</sub>L for GABA-A; α<sub>1</sub> for glycine).
- Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
- Agonist Application: A baseline current is established by applying a low concentration of the primary agonist (GABA or glycine).
- Modulator Co-application: Minaxolone is co-applied with the agonist at various concentrations.
- Data Analysis: The enhancement of the agonist-evoked current by Minaxolone is measured.
  The data are fitted to a concentration-response curve to determine the EC<sub>50</sub> (the
  concentration of Minaxolone that produces 50% of the maximal effect) and the maximal
  potentiation.

#### **Pharmacokinetics and Metabolism**

**Minaxolone** exhibits pharmacokinetic properties suitable for an intravenous anesthetic, including rapid distribution and a short elimination half-life, allowing for a quick recovery.

**Pharmacokinetic Parameters** 

| Parameter                                               | Human Data         | Sheep Data         |
|---------------------------------------------------------|--------------------|--------------------|
| Model                                                   | Two-compartment    | -                  |
| Distribution Half-life (t1/2α)                          | 2.1 minutes        | -                  |
| Elimination Half-life (t <sub>1</sub> / <sub>2</sub> β) | 47 minutes         | 10-20 minutes      |
| Plasma Clearance                                        | 1.55 L/min         | 3-4 L/min          |
| Primary Route of Elimination                            | Hepatic metabolism | Hepatic extraction |
| Renal Excretion (unchanged)                             | Negligible         | < 1%               |

#### Metabolism



**Minaxolone** undergoes extensive hepatic metabolism. The specific metabolic pathways and metabolites have not been fully characterized in the available literature. Given its high hepatic clearance, it is likely subject to Phase I (e.g., oxidation, demethylation) and/or Phase II (e.g., glucuronidation) reactions.

# **Toxicology and Withdrawal from Development**

The clinical development of **Minaxolone** was terminated despite promising anesthetic properties. The withdrawal was a precautionary measure based on findings from long-term animal studies.

# **Key Toxicological Findings**

- Potential Carcinogenicity: The primary reason for the withdrawal was the observation of
  "possible carcinogenicity in rats" following long-term administration.[6][7][8][9][10] Specific
  details regarding the study design, dosage, and the nature of the neoplastic findings are not
  available in peer-reviewed literature.
- Hepatotoxicity: Some studies reported "abnormal liver function tests" associated with
   Minaxolone, suggesting a potential for hepatic toxicity.[11]
- Acute Overdose: In animal models (sheep), death from acute overdose resulted from respiratory failure.[9] The therapeutic ratio was found to be 3 to 4, which increased to 30 to 40 with respiratory support.[9]

#### **Clinical Adverse Effects**

In human clinical trials, the most frequently reported side effects were related to CNS excitation:

- Excitatory movements (e.g., muscle twitching)[7][11]
- Hypertonus[7]

These effects were noted to be more common without opiate premedication.

## Conclusion



**Minaxolone** is a chemically unique, water-soluble neuroactive steroid that showed significant promise as an intravenous anesthetic. Its potent modulatory effects on GABA-A and glycine receptors provided a strong basis for its rapid and effective anesthetic properties. However, the emergence of potential long-term toxicities, particularly carcinogenicity in rodent models, led to the cessation of its clinical development. The case of **Minaxolone** underscores the critical importance of long-term toxicological evaluation in drug development and serves as an important historical example in the quest for safer neuroactive steroid-based anesthetics. Further research into the specific mechanisms of its toxicity could provide valuable insights for the design of future drugs in this class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Minaxolone Wikipedia [en.wikipedia.org]
- 2. Minaxolone | C25H43NO3 | CID 71960 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Minaxolone [medbox.iiab.me]
- 4. Minaxolone: a new water-soluble steroid anaesthetic PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Neurosteroids and their potential as a safer class of general anesthetics PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroid Wikipedia [en.wikipedia.org]
- 8. ovid.com [ovid.com]
- 9. First administration to man of Org 25435, an intravenous anaesthetic: A Phase 1 Clinical Trial | springermedizin.de [springermedizin.de]
- 10. First administration to man of Org 25435, an intravenous anaesthetic: A Phase 1 Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology (Section 3) Fundamentals of Anaesthesia [cambridge.org]
- To cite this document: BenchChem. [Minaxolone: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1217367#chemical-structure-and-properties-of-minaxolone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com